2,4,6-Tris(2-bromophenyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol. It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants .
Synthesis Analysis
TBP can be prepared by the controlled reaction of elemental bromine with phenol . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromophenol is C6H3Br3O . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
In a multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .Physical And Chemical Properties Analysis
2,4,6-Tribromophenol appears as white needles or prisms. It has a melting point of 95.5 °C and a boiling point of 244 °C. It is slightly soluble in water .Scientific Research Applications
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Antimicrobial and Antiproliferative Agents
- Field: Pharmacology
- Application: The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
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Synthesis of Selenaheterocycles
- Field: Organic Chemistry
- Application: The compound is used in the synthesis of various saturated, unsaturated, and heteroaromatic selenacycles containing C–Se, N–Se, B–Se, Ge–Se and P–Se bonds .
- Method: These methods include metal, iodine, bromine or chlorine exchange for selenium and the direct cyclization of 1-(2-bromoaryl)benzimidazoles, polyunsaturated hydrocarbons, acetylenes, propargylic amines, 3-halogenaryl amides, aryl amides, diazo-compounds, 2-aminoacetophenone, and the annulation of ethynyl arenes .
- Results: The study presented an overview of the known methods of introducing selenium under the action of elemental selenium into the structures of various selenacycles .
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Synthesis of Organoselenium Compounds
- Field: Organic Chemistry
- Application: The compound is used in the synthesis of organoselenium compounds, especially selenium-containing heterocycles .
- Method: The methods include metal, iodine, bromine or chlorine exchange for selenium and the direct cyclization of 1-(2-bromoaryl)benzimidazoles, polyunsaturated hydrocarbons, acetylenes, propargylic amines, 3-halogenaryl amides, aryl amides, diazo-compounds, 2-aminoacetophenone, and the annulation of ethynyl arenes .
- Results: The study presented an overview of the known methods of introducing selenium under the action of elemental selenium into the structures of various selenacycles .
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Synthesis of Antiplasmodial Agents
- Field: Pharmacology
- Application: The compound is used in the synthesis of chalcones with 2,2,2-trifluoroethoxy groups and 2-fluoroethoxy groups, which were screened for in vitro antiplasmodial activity against Plasmodium falciparum .
- Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results: Chalcones with 2,2,2-trifluoroethoxy groups substituted on the p- and m-positions of the 1-phenyl ring showed weak antiplasmodial activity .
Safety And Hazards
properties
IUPAC Name |
2,4,6-tris(2-bromophenyl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N3/c22-16-10-4-1-7-13(16)19-25-20(14-8-2-5-11-17(14)23)27-21(26-19)15-9-3-6-12-18(15)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTURUJRMTZHZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(2-bromophenyl)-1,3,5-triazine |
Citations
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